3-Nitropyrrole

Analytical Chemistry Process Chemistry Material Science

Sourcing the 3-nitro isomer of pyrrole is challenging due to the inherent regioselectivity of direct nitration, which favors the 2-isomer (~4.3:1). 3-Nitropyrrole solves this supply bottleneck as a ready-to-use, regiopure building block. • Enables synthesis of 3-aminopyrroles, 3-halopyrroles, and other 3-substituted pharma intermediates without tedious isomer separation. • As a universal base in PNA oligomers, delivers an average Tm of 51.1°C in PNA-DNA duplexes-an 11.5°C enhancement over DNA-DNA duplexes-ensuring robust duplex stability for diagnostic probe design. • Enhanced molecular dipole moment and surface area from 3-nitro substitution improve pi-stacking interactions, making it a validated tool for nucleobase analog research.

Molecular Formula C4H4N2O2
Molecular Weight 112.09 g/mol
CAS No. 5930-94-9
Cat. No. B1211435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitropyrrole
CAS5930-94-9
Synonyms3-nitropyrrole
Molecular FormulaC4H4N2O2
Molecular Weight112.09 g/mol
Structural Identifiers
SMILESC1=CNC=C1[N+](=O)[O-]
InChIInChI=1S/C4H4N2O2/c7-6(8)4-1-2-5-3-4/h1-3,5H
InChIKeyLOJNBPNACKZWAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitropyrrole: A Regioisomerically Defined Building Block


3-Nitropyrrole (3-NP) is a nitrated derivative of pyrrole, a five-membered aromatic heterocycle. As a positional isomer of the more common 2-nitropyrrole, 3-NP possesses distinct physical and chemical properties that are critical for applications requiring precise regiochemistry [1]. The electron-withdrawing nitro group at the 3-position fundamentally alters the pyrrole ring's electronic structure, making 3-NP a valuable synthetic intermediate for complex heterocycles and a unique nucleobase analog in molecular biology [2].

3-Nitropyrrole: Irreplaceable Regioisomer


Substituting 3-nitropyrrole with its 2-nitropyrrole isomer or other in-class analogs like 5-nitroindole is not possible without altering critical outcomes in synthesis or molecular recognition. The two nitropyrrole isomers exhibit significantly different physical properties, such as a nearly 35°C difference in melting point, which directly impacts purification and formulation [1]. Furthermore, their electronic properties and reactivity in cycloaddition reactions, while sometimes similar, are distinct enough to affect reaction efficiency and product regioselectivity [2]. In biological contexts, 3-NP's performance as a universal base is quantitatively different from 5-nitroindole in terms of duplex destabilization, necessitating careful selection based on the desired assay conditions [3].

3-Nitropyrrole: Comparative Evidence


Melting Point Differentiation in Purification

The melting point (m.p.) of 3-nitropyrrole is significantly higher than that of its 2-nitropyrrole isomer. This difference is not just academic; the presence of small amounts of 3-nitropyrrole in 2-nitropyrrole preparations is known to lower the latter's reported melting point, underscoring the importance of isomeric purity [1].

Analytical Chemistry Process Chemistry Material Science

3-Position Nitration Selectivity

Direct nitration of pyrrole heavily favors the 2-position. In acetic anhydride, the relative reactivity of the pyrrole 2-position is over four times higher than that of the 3-position, highlighting the need for specialized synthetic routes to obtain 3-nitropyrrole in high yield [1].

Organic Synthesis Medicinal Chemistry Regioselective Chemistry

Stacking Stability as a Universal Base

Ab initio molecular orbital calculations reveal that the nitro group at the 3-position significantly enhances stacking interactions with natural nucleobases. This enhancement is attributed to an increased molecular dipole moment and surface area compared to unsubstituted pyrrole [1].

Computational Chemistry Nucleic Acid Chemistry Molecular Biology

PNA vs. DNA Duplex Thermal Stability

The thermal stability of 3-nitropyrrole-containing duplexes is highly dependent on the nucleic acid backbone. In a direct comparison, a PNA-DNA duplex containing a 3-NP residue exhibits significantly higher thermal stability than an analogous DNA-DNA duplex [1].

Peptide Nucleic Acids (PNA) Antisense Technology Nucleic Acid Thermodynamics

3-Nitropyrrole: Validated Applications


Synthesis of 3-Substituted Pyrrole Derivatives

Researchers requiring a nitro group at the pyrrole 3-position must procure 3-nitropyrrole directly. Direct nitration of pyrrole is ineffective, yielding primarily the 2-isomer (reactivity ratio ~4.3:1) [1]. 3-Nitropyrrole serves as a critical, non-substitutable starting material for the synthesis of 3-aminopyrroles, 3-halopyrroles, and other 3-substituted pyrrole-based pharmaceutical intermediates and materials.

PNA Probe Thermal Stability Enhancement

When incorporating a universal base into a PNA oligomer, 3-nitropyrrole offers a quantifiable advantage in duplex stability compared to its use in DNA. A PNA-DNA duplex containing 3-NP has an average Tm of 51.1°C, which is 11.5°C higher than the corresponding DNA-DNA duplex (Tm = 39.6°C) [2]. This makes 3-NP a preferred choice for PNA-based diagnostics and antisense applications requiring a balance of promiscuous base-pairing and robust duplex stability.

Dipole Moment & Surface Area in Recognition

Computational studies have identified that the 3-nitro substitution on pyrrole increases its molecular dipole moment and surface area, which in turn enhances stacking stability with natural nucleobases [3]. This makes 3-nitropyrrole a valuable tool compound for fundamental research into the physical chemistry of pi-stacking interactions, hydrophobic effects, and the design of novel molecular recognition elements that leverage these enhanced properties.

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